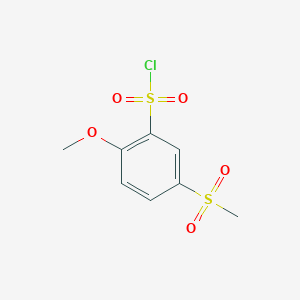

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

Description

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is a substituted benzene sulfonyl chloride characterized by a methoxy group (-OCH₃) at position 2 and a methanesulfonyl group (-SO₂CH₃) at position 5 on the aromatic ring. The sulfonyl chloride (-SO₂Cl) moiety at position 1 renders it highly reactive, making it a valuable electrophilic intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds .

Properties

IUPAC Name |

2-methoxy-5-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S2/c1-14-7-4-3-6(15(2,10)11)5-8(7)16(9,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXALTVDBABPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, an organosulfur compound, is recognized for its potential applications in organic synthesis and bioconjugation. While specific biological activities of this compound are not extensively documented, related compounds with similar functional groups have demonstrated notable biological interactions and therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₉ClO₅S₂

- Molecular Weight : Approximately 256.71 g/mol

- Functional Groups : Methanesulfonyl group, methoxy group, and sulfonyl chloride group.

The sulfonyl chloride functional group is particularly reactive, allowing for the modification of biomolecules, which is crucial in biochemical research and drug development.

1. Reactivity with Biomolecules

The sulfonyl chloride group can react with nucleophilic sites on proteins and peptides, facilitating covalent modifications that can alter their function or stability. This property makes it a valuable tool for studying biological interactions and mechanisms.

3. Case Studies

A study on sulfonamide derivatives demonstrated significant antibacterial activity against gram-negative bacteria, with some compounds exhibiting MIC values as low as 7.81 µg/mL against E. coli. These findings suggest that derivatives of sulfonyl chloride compounds could potentially exhibit similar activities .

Table 1: Antibacterial Activity of Related Sulfonamides

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Sulfonamide A | E. coli | 31 ± 0.12 | 7.81 |

| Sulfonamide B | S. aureus | Not significant | Not applicable |

| Sulfonamide C | K. pneumoniae | Significant | 15.63 |

This table illustrates the potential for compounds related to this compound to exhibit antibacterial properties.

Synthesis and Applications

This compound serves as an intermediate in organic synthesis, particularly in the pharmaceutical industry for developing new drugs. Its ability to form sulfonamides enhances its utility in synthesizing various bioactive compounds .

Applications in Drug Development

The compound's reactivity allows it to be utilized in the synthesis of novel therapeutic agents, including potential antibiotics and other biologically active molecules.

Scientific Research Applications

Pharmaceutical Applications

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of sulfonamide derivatives, which are crucial in developing various therapeutic agents.

Case Study: Synthesis of Sulfonamide Derivatives

A notable application is in the synthesis of thiazolidin-4-one sulfonamide derivatives. Research has shown that derivatives synthesized using this compound exhibit significant pharmacological activity against various diseases, including diabetes and cancer. The sulfonamide group contributes to the biological activity by enhancing solubility and bioavailability.

| Compound | Biological Activity | Reference |

|---|---|---|

| Thiazolidin-4-one | Antidiabetic | |

| Sulfonamide Derivative A | Anticancer | |

| Sulfonamide Derivative B | Antimicrobial |

Chemical Synthesis

This compound acts as a versatile reagent in organic synthesis, particularly in the formation of sulfonate esters and as a chlorinating agent.

Applications in Organic Chemistry

- Protecting Group : It serves as an effective protecting group for alcohols and amines during multi-step syntheses.

- Activation of Carboxylic Acids : It can activate carboxylic acids for subsequent reactions, facilitating the formation of amides and esters.

- Formation of Leaving Groups : The compound is instrumental in generating good leaving groups, which is crucial for nucleophilic substitution reactions.

Agrochemical Development

In agrochemicals, this compound is used to synthesize herbicides and pesticides. The sulfonyl group enhances the efficacy and selectivity of these compounds.

Example Applications

- Development of new herbicides that target specific weed species while minimizing damage to crops.

- Synthesis of insecticides with improved environmental profiles.

Material Science

The compound also finds applications in material science, particularly in creating polymers with specific properties due to its ability to modify functional groups within polymer chains.

Potential Uses

- Enhancing thermal stability and mechanical properties of polymers.

- Developing specialty materials for coatings and adhesives.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride with five analogous sulfonyl chlorides, highlighting substituents, molecular properties, and applications:

Research Findings and Industrial Relevance

- Drug Development : Sulfonyl chlorides with electron-withdrawing groups (e.g., -SO₂CH₃, -F) are pivotal in synthesizing VEGFR2 inhibitors and other tyrosine kinase inhibitors, as seen in and .

- Material Science : Bulky derivatives like 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride are explored for creating sulfonated polymers with tailored thermal stability .

- Safety Profiles : While specific data for the target compound are unavailable, analogs such as 5-METHYL-1-BENZOTHIOPHENE-2-SULFONYL CHLORIDE () are classified as irritants, warranting careful handling .

Preparation Methods

Methylation of Hydroxybenzoic Acid Derivatives

A common initial step is methylation of a hydroxybenzoic acid or its ester to introduce the methoxy group at the 2-position. This is often performed using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.

Sulfonation and Introduction of Methanesulfonyl Group

The methanesulfonyl group can be introduced through sulfonation reactions involving chlorosulfonic acid or methanesulfonyl chloride. For example:

Conversion to Sulfonyl Chloride

The sulfonic acid or sulfonate intermediate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Workup and Purification

After chlorination, the reaction mixture is cooled and quenched in ice water, followed by extraction with organic solvents such as dichloromethane. The organic layers are washed, dried, and the solvent removed under reduced pressure.

- Neutralization with ammonia to pH 10–12 can be employed to remove acidic impurities before final isolation.

- Purification can involve recrystallization or flash chromatography depending on the scale and purity requirements.

Representative Synthetic Procedure (Adapted from Patent CN1884259A)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Methyl salicylate + NaOH, reflux in toluene 111–112°C | Neutralization and dehydration | Transparent reflux mixture |

| 2 | Add dimethyl sulfate, reflux 8 h | Methylation of hydroxy group | Raw materials consumed |

| 3 | Cool to <20°C, add water, stir | Dissolution of solids, phase separation | Organic phase isolated |

| 4 | React methyl o-methoxybenzoate with chlorosulfonic acid at 40–50°C for 2–3 h | Sulfonation | Intermediate sulfonic acid |

| 5 | Add thionyl chloride at 40–50°C, react 8–12 h | Conversion to sulfonyl chloride | Sulfonyl chloride formed |

| 6 | Cool <5°C, quench in ice water, extract with dichloromethane | Workup and extraction | Organic layer isolated |

| 7 | Adjust pH to 10.1–12 with NH3, remove solvent | Neutralization and concentration | Final product isolated |

Comparative Data Table of Key Steps

Summary of Research Findings

- The methylation of hydroxybenzoic acid derivatives using dimethyl sulfate under basic conditions is a well-established, high-yielding method to introduce the methoxy group.

- Chlorosulfonic acid effectively introduces the sulfonyl group at the 5-position of methoxy-substituted benzoates.

- Conversion to sulfonyl chloride by thionyl chloride is efficient and yields a stable sulfonyl chloride suitable for further synthetic applications.

- The overall synthetic route is amenable to scale-up with careful control of reaction parameters and workup procedures.

This comprehensive synthesis approach, supported by patent literature and peer-reviewed research, provides a robust foundation for the preparation of this compound with high purity and yield. The methods outlined here are widely applicable in industrial and academic settings for the preparation of sulfonyl chloride intermediates.

Q & A

Q. What synthetic routes are available for preparing 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions affect yield and purity?

- Methodological Answer : A four-step synthesis starting from 4-methoxybenzene-1-sulfonyl chloride (commercially available) has been reported for structurally similar sulfonyl chlorides. Key steps include:

Sulfonation : Reacting with Na₂SO₃ and NaHCO₃ in H₂O/THF (0°C to room temperature, 99% yield).

Alkylation : Using methanol and ethyl iodide under reflux (90% yield).

Nitration : Concentrated HNO₃ at 100°C (73% yield; alternative HNO₃/H₂SO₄ conditions yield undesired byproducts).

Reduction : Hydrogenation with 10% Pd/C (90% yield) .

For sulfonyl chloride formation, thionyl chloride (SOCl₂) and catalytic DMF are commonly used to convert sulfonic acids to sulfonyl chlorides under reflux .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonyl (S=O) stretches at ~1360 cm⁻¹ and 1170 cm⁻¹ .

- ¹H/¹³C NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm for ¹H; ~δ 55–60 ppm for ¹³C). Aromatic protons adjacent to sulfonyl groups show deshielding (δ 7.4–8.1 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 296/294 for M⁺· with Cl isotopes) confirm molecular weight .

Q. How can purification challenges due to moisture sensitivity be addressed?

- Methodological Answer : Use anhydrous solvents (e.g., THF, dichloromethane) and inert atmospheres (N₂/Ar). Techniques include:

- Vacuum distillation for low-boiling-point impurities.

- Column chromatography with silica gel pre-dried at 150°C.

- Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Advanced Research Questions

Q. How do competing electronic effects of methoxy and methanesulfonyl groups influence reactivity in functionalization reactions?

- Methodological Answer : The methoxy group (-OMe) is electron-donating (ortho/para-directing), while the methanesulfonyl group (-SO₂Me) is electron-withdrawing (meta-directing). This duality complicates regioselectivity. Strategies include:

- Protecting Groups : Temporarily block -OMe with acetyl groups during sulfonation.

- Catalysis : Use Pd or Cu catalysts to override directing effects in cross-coupling reactions.

- Kinetic Control : Optimize temperature and solvent polarity to favor desired intermediates .

Q. What strategies mitigate decomposition or side reactions during storage or under basic conditions?

- Methodological Answer :

- Storage : Keep at -20°C in amber vials with desiccants (e.g., molecular sieves).

- Reaction Conditions : Avoid aqueous bases; use non-nucleophilic bases (e.g., DBU) in anhydrous solvents.

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidation .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Sulfonamide Formation : React with amines (e.g., anilines, heterocycles) to explore bioactivity.

- Electrophilic Substitution : Introduce halogens (e.g., Cl, F) at the para position to modulate electron density.

- Hybrid Derivatives : Combine with pharmacophores like dichlorobenzene (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) to enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.